REACTION_CXSMILES
|
[Na].[CH3:2]O.[C:4]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)(=[O:6])[CH3:5].C(OCC)=O.[CH3:18][NH:19][CH3:20]>C1(C)C=CC=CC=1.C(O)(=O)C>[CH3:18][N:19]([CH3:2])[CH:20]=[CH:5][C:4]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=[O:6] |^1:0|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
38.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
the mixture is then stirred for 45 minutes at 75°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0°
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
At 25° and with ice-cooling
|
Type
|
STIRRING
|
Details
|
The yellow suspension is stirred for 16 hours at 25°
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 45 minutes at 25°
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25°
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
washed with 500 ml of toluene/hexane (1:1)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated until crystallisation
|
Type
|
TEMPERATURE
|
Details
|
Cooling to 0°
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
drying at 80° under HV
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)C=1C=NC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[CH3:2]O.[C:4]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)(=[O:6])[CH3:5].C(OCC)=O.[CH3:18][NH:19][CH3:20]>C1(C)C=CC=CC=1.C(O)(=O)C>[CH3:18][N:19]([CH3:2])[CH:20]=[CH:5][C:4]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=[O:6] |^1:0|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
38.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
the mixture is then stirred for 45 minutes at 75°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0°
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
At 25° and with ice-cooling
|
Type
|
STIRRING
|
Details
|
The yellow suspension is stirred for 16 hours at 25°
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 45 minutes at 25°
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25°
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
washed with 500 ml of toluene/hexane (1:1)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated until crystallisation
|
Type
|
TEMPERATURE
|
Details
|
Cooling to 0°
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
drying at 80° under HV
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)C=1C=NC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |